molecular formula C21H25BrClN3O2S B2680535 N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenoxyacetamide hydrochloride CAS No. 1215843-10-9

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenoxyacetamide hydrochloride

Cat. No. B2680535
CAS RN: 1215843-10-9
M. Wt: 498.86
InChI Key: RCWQHDUVNBQKFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C21H25BrClN3O2S and its molecular weight is 498.86. The purity is usually 95%.
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Scientific Research Applications

Thiazole Derivatives in Anticancer Research

Thiazole derivatives have been explored for their anticancer properties. For instance, new pyridine-linked thiazole hybrids have shown promising anticancer activity against several cancer cell lines, including liver carcinoma (HepG2) and breast cancer (MCF-7), suggesting potential applications of similar compounds in cancer research (Alaa M. Alqahtani, A. Bayazeed, 2020).

Bromophenol Derivatives as Antioxidants

Nitrogen-containing bromophenols isolated from marine red algae have demonstrated potent scavenging activity against radicals, indicating their potential application as natural antioxidants in food and pharmaceutical industries (Ke-kai Li, Xiao‐Ming Li, J. Gloer, Bin-Gui Wang, 2012).

Synthetic Routes and Biological Activities

Studies on the synthesis and characterization of compounds containing thiazole and bromophenol units have led to discoveries of new materials with antimicrobial and antifungal properties, suggesting a wide range of potential applications in developing new therapeutics (Salahuddin, M. Shaharyar, A. Mazumder, M. M. Abdullah, 2017).

properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN3O2S.ClH/c1-3-24(4-2)12-13-25(20(26)15-27-17-8-6-5-7-9-17)21-23-18-11-10-16(22)14-19(18)28-21;/h5-11,14H,3-4,12-13,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWQHDUVNBQKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenoxyacetamide hydrochloride

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